1,1,2,3,3,3-Hexafluoropropyl chlorofluorométhyl éther

Vue d'ensemble

Description

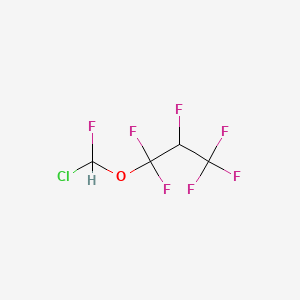

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is a chemical compound with the molecular formula C₄H₂ClF₇O and a molecular weight of 234.5 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is primarily used in research and industrial applications.

Applications De Recherche Scientifique

Chemical Synthesis

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is often utilized as a reagent in organic synthesis. Its unique structure allows it to act as a versatile building block for the preparation of other fluorinated compounds. The presence of both chlorofluoromethyl and hexafluoropropyl groups facilitates various substitution reactions that are crucial in creating complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a study focused on the synthesis of fluorinated drugs, researchers employed 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether as a key intermediate. The compound's ability to introduce fluorine atoms into target molecules significantly enhanced their biological activity and metabolic stability.

Solvent Applications

Due to its low boiling point (approximately 70 °C) and high solvent power for polar and non-polar substances alike, this compound serves as an effective solvent in various chemical processes. It is particularly useful in the extraction and purification of sensitive compounds that may degrade in harsher solvents.

Data Table: Solvent Properties Comparison

| Property | 1,1,2,3,3,3-Hexafluoropropyl Chlorofluoromethyl Ether | Common Solvents (e.g., Ethanol) |

|---|---|---|

| Boiling Point (°C) | 70 | 78 |

| Density (g/cm³) | 1.549 | 0.789 |

| Dielectric Constant | High (specific value varies) | ~24 |

Applications in Electronics

The compound has found applications in the electronics industry as a cleaning agent for semiconductor manufacturing. Its ability to dissolve residues without leaving harmful residues makes it suitable for cleaning delicate electronic components.

Case Study: Semiconductor Manufacturing

A major semiconductor manufacturer adopted 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether in their cleaning processes. The use of this compound resulted in improved yields and reduced defects in integrated circuits due to its effectiveness in removing contaminants without damaging sensitive materials.

Cosmetic Formulations

In cosmetic chemistry, this compound is explored for its potential use in formulations due to its skin-friendly properties and ability to enhance product stability. Its inclusion can improve the texture and sensory feel of topical products.

Research Findings

A recent study investigated the incorporation of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether into moisturizing creams. Results indicated that formulations containing this ether exhibited improved hydration levels and skin penetration compared to traditional formulations.

Environmental Considerations

While 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether shows promise in various applications, it is essential to consider its environmental impact. The compound's safety profile indicates potential irritations upon exposure; thus proper handling protocols must be established to mitigate risks associated with its use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether typically involves the reaction of hexafluoropropylene oxide with chlorofluoromethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reactants to minimize impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various fluorinated ethers, alcohols, and other derivatives depending on the reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved include binding to active sites and altering the conformation of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but with different physical and chemical properties.

1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Known for its use in organic synthesis and as a solvent.

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .

Activité Biologique

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether (CAS No. 56860-86-7) is a fluorinated ether with unique chemical properties that make it valuable in various scientific and industrial applications. This article explores its biological activity, including mechanisms of action, potential applications in medicine and biology, and relevant case studies.

- Molecular Formula : C₄H₂ClF₇O

- Molecular Weight : 234.5 g/mol

- Physical State : Colorless to almost colorless liquid

- Boiling Point : Approximately 55 °C

- Specific Gravity : 1.41

The biological activity of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is primarily attributed to its interaction with various biological macromolecules:

- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting their activity. Its fluorinated structure enhances its ability to form stable interactions with proteins.

- Protein Conformational Changes : By altering the conformation of target proteins, it may affect their function and stability.

Biological Applications

- Medicinal Chemistry : Research indicates that this compound may have applications in drug delivery systems due to its stability and ability to penetrate biological membranes.

- Metabolic Studies : It has been used in studies examining the role of cytochrome P450 enzymes in metabolism. For instance, investigations into its metabolism in rat liver microsomes have provided insights into its biotransformation pathways .

Case Study 1: Metabolism in Liver Microsomes

A significant study focused on the metabolism of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether in rat liver microsomes showed that cytochrome P450 2E1 plays a crucial role in its metabolic pathway. This finding underscores the importance of this compound in toxicological assessments and environmental impact studies .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can affect the activity of certain cytochrome P450 isoforms, leading to altered drug metabolism profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether better, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol | C₃H₃F₆O | Solvent and reagent in organic synthesis |

| 1,1-Dichloro-2-fluoroethane | C₂H₂Cl₂F | Used as a refrigerant; less bioactive |

| 1-Fluoro-2-methylpropane | C₄H₉F | Limited biological applications |

Safety and Environmental Considerations

While 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether has promising applications, it is essential to consider its safety profile:

- Hazard Statements : Causes skin irritation and serious eye irritation.

- Precautionary Measures : Protective gloves and eye protection are recommended during handling.

Propriétés

IUPAC Name |

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381157 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-86-7 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.